molecular formula C11H15NO4S B498736 N-[(4-ethylphenyl)sulfonyl]-beta-alanine

N-[(4-ethylphenyl)sulfonyl]-beta-alanine

Cat. No.: B498736
M. Wt: 257.31g/mol
InChI Key: SYDCQONPGZHDBG-UHFFFAOYSA-N
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Description

N-[(4-Ethylphenyl)sulfonyl]-beta-alanine is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31g/mol

IUPAC Name

3-[(4-ethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C11H15NO4S/c1-2-9-3-5-10(6-4-9)17(15,16)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)

InChI Key

SYDCQONPGZHDBG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents on the phenyl ring and modifications to the sulfonamide or beta-alanine moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight clogP* Key Applications/Activities
N-[(4-Methylphenyl)sulfonyl]-beta-alanine Methyl (CH₃) C₁₀H₁₃NO₄S 243.3 ~1.8† Intermediate in organic synthesis
N-[(4-Bromophenyl)sulfonyl]-beta-alanine Bromo (Br) C₉H₁₀BrNO₄S 308.1 ~2.5 Antimicrobial agents (MIC: 2.5–1024 µg/mL)
N-Methyl-N-(methylsulfonyl)-beta-alanine Methylsulfonyl (SO₂CH₃) C₅H₁₁NO₄S 181.2 ~0.5 Not specified; potential metabolic studies
N-[(4-Acetamidophenyl)sulfonyl]-beta-alanine Acetamido (NHCOCH₃) C₁₂H₁₅N₂O₅S 311.3 ~0.2 Probable drug discovery scaffold

*clogP values estimated based on substituent contributions (e.g., bromo: +0.9, ethyl: +0.6 vs. methyl) .
†Calculated using fragment-based methods.

Key Observations :

  • Lipophilicity : The ethyl group in the target compound is expected to increase clogP compared to the methyl analog (estimated ~2.4), enhancing membrane permeability. Bromo-substituted derivatives exhibit even higher clogP, correlating with broader antimicrobial activity .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo) may stabilize the sulfonamide bond, while electron-donating groups (e.g., methyl) could influence reactivity in synthesis .
Antimicrobial Potential

N-[(4-Bromophenyl)sulfonyl]-beta-alanine derivatives demonstrate antimicrobial activity against bacterial strains (MIC: 2.5–1024 µg/mL), with lipophilicity (clogP) being a critical determinant of potency . The ethyl variant may exhibit similar or enhanced activity due to its moderate lipophilicity, though direct evidence is lacking.

Receptor Binding and Drug Design

The bis-sulfone Sch225336 (a CB2-selective compound) demonstrates that sulfonyl group positioning and substituent bulkiness are critical for receptor affinity . The ethyl group in the target compound may similarly fine-tune interactions with biological targets.

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